molecular formula C10H13BO3 B2737503 [4-(But-2-en-1-yloxy)phenyl]boronic acid CAS No. 938443-40-4

[4-(But-2-en-1-yloxy)phenyl]boronic acid

Cat. No.: B2737503
CAS No.: 938443-40-4
M. Wt: 192.02
InChI Key: OVGCUCIIUMMWEJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

[4-(But-2-en-1-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the but-2-en-1-yloxy group in [4-(But-2-en-1-yloxy)phenyl]boronic acid enhances its reactivity and versatility compared to similar compounds. This unique structure allows for more efficient and selective reactions, making it a valuable tool in organic synthesis and other scientific applications .

Biological Activity

[4-(But-2-en-1-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structure allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with diols and other nucleophiles. This property is significant for molecular recognition processes and catalysis. The boronic acid moiety can interact with various biological molecules, facilitating the development of boron-containing drugs and therapeutic agents .

1. Drug Development

Research indicates potential applications of this compound in drug delivery systems and as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for developing new treatments for diseases.

2. Anticancer Activity

A recent study evaluated the cytotoxic effects of boronic acid derivatives, including this compound, against cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cancer cells, with an IC50 value indicating effective inhibition of cell proliferation . The compound's mechanism involves enzyme inhibition and disruption of cellular processes critical for cancer cell survival.

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it exhibited high activity against butyrylcholinesterase and moderate activity against acetylcholinesterase, suggesting its potential in treating conditions related to cholinergic dysfunctions .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compound Contains but-2-en-1-yloxy groupHigh cytotoxicity against MCF-7
Phenylboronic acid Lacks but-2-en-1-yloxy groupLimited reactivity in biological systems
4-Hydroxyphenylboronic acid Similar structure without but-2-en-1-yloxyReduced effectiveness in enzyme inhibition

The presence of the but-2-en-1-yloxy group enhances the reactivity and versatility of this compound compared to other boronic acids, making it a valuable tool in both organic synthesis and biological applications.

Case Study 1: Antiviral Activity

In a study exploring novel boron-containing compounds as neuraminidase inhibitors, derivatives similar to this compound showed improved activity against influenza virus strains. The structural modifications allowed for better interaction with viral proteins, highlighting the potential for developing antiviral therapies based on boron chemistry .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of boron-based compounds, including this compound. The results indicated strong free radical scavenging activity, positioning this compound as a candidate for formulations aimed at reducing oxidative stress-related diseases .

Properties

IUPAC Name

[4-[(E)-but-2-enoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGCUCIIUMMWEJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC=CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)OC/C=C/C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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